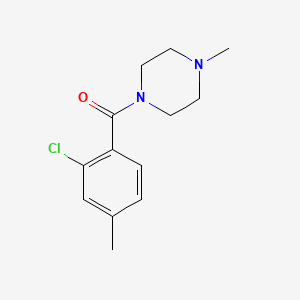![molecular formula C22H22N2O2 B5761882 2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide is a chemical compound commonly known as MPAPA. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
MPAPA has been the focus of several scientific studies due to its potential applications in various fields. One of the main areas of interest is medicinal chemistry, where MPAPA has shown promising results as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. Additionally, MPAPA has been investigated for its potential use as a fluorescent probe for the detection of biomolecules in living cells.
Wirkmechanismus
The mechanism of action of MPAPA is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in various biochemical pathways. For example, MPAPA has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. Additionally, MPAPA has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects
MPAPA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory activities. In vitro studies have shown that MPAPA can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce the expression of pro-inflammatory cytokines. Additionally, MPAPA has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPAPA for lab experiments is its synthetic nature, which allows for precise control over its chemical properties and structure. Additionally, MPAPA has been shown to have low toxicity and good stability, making it suitable for long-term experiments. However, one limitation of MPAPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPAPA, including further investigation of its mechanism of action and potential applications in drug development. Additionally, MPAPA could be further explored for its potential use as a fluorescent probe for the detection of biomolecules in living cells. Finally, the synthesis of MPAPA could be optimized to improve yield and purity, making it more suitable for large-scale production.
Synthesemethoden
The synthesis of MPAPA involves several steps, including the reaction of 2-methylphenylamine with formaldehyde to form 2-methylphenylamine formaldehyde resin. The resin is then reacted with 2-(3-bromophenoxy) acetic acid to form the intermediate product, which is further reacted with N-phenylacetamide to form MPAPA. The yield of the final product is typically around 60%, and the purity can be increased through recrystallization.
Eigenschaften
IUPAC Name |
2-[3-[(2-methylanilino)methyl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-17-8-5-6-13-21(17)23-15-18-9-7-12-20(14-18)26-16-22(25)24-19-10-3-2-4-11-19/h2-14,23H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZQHXOAVBHUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)


![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)